molecular formula C20H20ClFN6 B10934049 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole

Cat. No.: B10934049
M. Wt: 398.9 g/mol
InChI Key: GTIKRYGHQBOKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:

    Formation of 1,3-dimethylpyrazole: This can be achieved by the reaction of hydrazine with acetylacetone under acidic conditions.

    Chlorination: Introduction of the chloro group can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling with 4-fluorobenzyl chloride: The final step involves the coupling of the chlorinated pyrazole with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.

    Reduction: Reduction reactions could target the chloro or fluorophenyl groups.

    Substitution: The chloro group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated or defluorinated products.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Evaluation of its activity against various microbial strains.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new therapeutic agents.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It may interact with specific receptors in biological systems, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    4-chloro-1-phenylpyrazole: Another chloro-substituted pyrazole with potential biological activity.

    4-fluorophenylpyrazole: A fluorophenyl-substituted pyrazole with diverse applications.

Uniqueness

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole is unique due to the combination of chloro, fluorophenyl, and dimethylpyrazolyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C20H20ClFN6

Molecular Weight

398.9 g/mol

IUPAC Name

4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C20H20ClFN6/c1-12-16(10-26(3)23-12)19-18(21)20(17-11-27(4)24-13(17)2)28(25-19)9-14-5-7-15(22)8-6-14/h5-8,10-11H,9H2,1-4H3

InChI Key

GTIKRYGHQBOKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=NN2CC3=CC=C(C=C3)F)C4=CN(N=C4C)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.